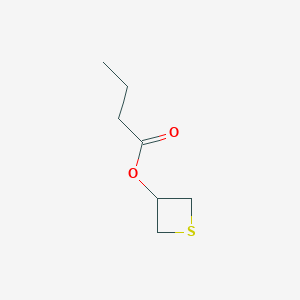

Thietan-3-yl butanoate

Description

Structure

3D Structure

Properties

CAS No. |

116486-54-5 |

|---|---|

Molecular Formula |

C7H12O2S |

Molecular Weight |

160.24 g/mol |

IUPAC Name |

thietan-3-yl butanoate |

InChI |

InChI=1S/C7H12O2S/c1-2-3-7(8)9-6-4-10-5-6/h6H,2-5H2,1H3 |

InChI Key |

ZOOBTZNAIZZVHE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC1CSC1 |

Origin of Product |

United States |

Reactivity and Chemical Transformations of Thietan 3 Yl Butanoate

Influence of Thietane (B1214591) Ring Strain on Reactivity

The reactivity of cyclic compounds is often significantly influenced by ring strain, which arises from deviations from ideal bond angles and torsional strain. In four-membered rings like thietane, this strain is a driving force for reactions that lead to ring-opening, as this relieves the inherent strain energy.

The strain energies of thietane and its three-membered counterpart, thiirane, are very similar, at 19.6 kcal/mol and 19.8 kcal/mol, respectively dtic.mil. However, despite these comparable strain energies, three-membered rings are substantially more reactive toward nucleophiles than four-membered rings dtic.mil. Relief of ring strain in the transition state is a primary contributor to the increased reactivity of these heterocycles compared to their acyclic counterparts dtic.mil. Even so, factors beyond ring strain alone are needed to fully account for the observed differences in reaction rates, particularly between three- and four-membered rings dtic.mil. The puckered conformation of the thietane ring helps to alleviate some of the eclipsing interactions between hydrogen atoms that would be present in a planar structure youtube.com. While the thietane ring is more stable and less reactive than a thiirane ring, its inherent strain still makes it more susceptible to ring-opening reactions than larger, less-strained sulfur heterocycles like tetrahydrothiophene youtube.com.

| Heterocycle (Oxygen) | Ring Strain (kcal/mol) | Heterocycle (Sulfur) | Ring Strain (kcal/mol) |

|---|---|---|---|

| Oxirane | 27.3 | Thiirane | 19.8 |

| Oxetane | 25.5 | Thietane | 19.6 |

Nucleophilic Reactions of the Thietane Heterocycle

The sulfur atom and the strained carbon-sulfur bonds of the thietane ring are key sites for nucleophilic attack, which can lead to the cleavage of the ring.

The thietane ring can be opened by strong nucleophiles, a reaction driven by the release of ring strain. wikipedia.org Generally, in unsymmetrical thietanes, nucleophilic attack occurs at the less sterically hindered carbon atom adjacent to the sulfur atom. researchgate.net For example, potent nucleophiles like butyllithium are capable of initiating the ring-opening of thietane. wikipedia.org These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks a carbon atom, leading to the cleavage of a carbon-sulfur bond and the formation of a linear thiol derivative. The process can also be activated by electrophiles that coordinate to the sulfur atom, making the ring carbons more susceptible to nucleophilic attack. rsc.org

The relative reactivity of thietanes with different nucleophiles, such as thiols and amines, is governed by the nucleophilicity of the attacking species. Thiols are generally considered soft nucleophiles. nih.gov In competitive reactions, the more nucleophilic species will react preferentially. For instance, in multicomponent reactions involving both thiols and amines, the thiol often reacts first due to its higher nucleophilicity. nih.gov

While some reactions of thietanes with amines have been reported, the ring is generally resistant to opening by weaker nucleophiles like ammonia or simple primary amines under normal conditions. youtube.comegyankosh.ac.in In contrast, the polar 1,4-addition of a thiol (thia-Michael reaction) is a well-established process. mdpi.com The higher nucleophilicity of thiols compared to amines in many contexts suggests that a thiol would be more likely to induce a ring-opening reaction in Thietan-3-yl butanoate than a corresponding amine under similar conditions.

Chemical Transformations of the Butanoate Ester Group

The butanoate ester portion of this compound undergoes reactions typical of aliphatic esters, which primarily involve nucleophilic acyl substitution at the carbonyl carbon.

Ester hydrolysis is the cleavage of an ester bond by reaction with water. libretexts.orglibretexts.org This process can be catalyzed by either an acid or a base. libretexts.orglibretexts.org

Acidic Hydrolysis : Under acidic conditions, the ester is heated with an excess of water containing a strong acid catalyst. The carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by water. The reaction is reversible and typically does not proceed to completion. libretexts.orglibretexts.orglumenlearning.com The acidic hydrolysis of this compound would yield butanoic acid and thietan-3-ol (B1346918). study.com

Basic Hydrolysis (Saponification) : When an ester is treated with a base, such as sodium hydroxide (B78521) (NaOH), an irreversible reaction called saponification occurs. lumenlearning.com The hydroxide ion directly attacks the electrophilic carbonyl carbon. This reaction goes to completion because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol by-product. libretexts.org The basic hydrolysis of this compound produces a butanoate salt (e.g., sodium butanoate) and thietan-3-ol. libretexts.orgquora.com

| Condition | Reaction Type | Products | Reversibility |

|---|---|---|---|

| Acidic (e.g., H2O, H+) | Hydrolysis | Butanoic acid and Thietan-3-ol | Reversible |

| Basic (e.g., NaOH, H2O) | Saponification | Butanoate salt and Thietan-3-ol | Irreversible |

Esters react with two equivalents of a Grignard reagent (R-MgX) to produce tertiary alcohols. openstax.orglibretexts.orgmasterorganicchemistry.com This reaction proceeds in two stages. First, the Grignard reagent performs a nucleophilic acyl substitution on the ester, where the -OR' group is replaced by the R group from the Grignard reagent, forming a ketone intermediate. libretexts.orgmasterorganicchemistry.com This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent in a nucleophilic addition reaction. libretexts.orgmasterorganicchemistry.com Subsequent protonation during an acidic workup yields a tertiary alcohol where two of the alkyl groups have come from the Grignard reagent. openstax.orgstudy.com

For this compound, reaction with two equivalents of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), followed by an acid workup, would result in the formation of 2-methyl-2-pentanol and thietan-3-ol.

Reduction Reactions of the Ester Moiety

The ester functional group in this compound can be reduced to either an aldehyde or a primary alcohol, depending on the choice of reducing agent and reaction conditions. The reactivity of common hydride reagents varies significantly, allowing for selective transformations.

Strong Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including esters. acs.orgsemanticscholar.org When this compound is treated with LiAlH₄, the ester is fully reduced to a primary alcohol, yielding 4-(thietan-3-yl)butan-1-ol. The reaction proceeds through the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of the thietan-3-olate leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced further by another equivalent of hydride to the corresponding primary alcohol. acs.orgbeilstein-journals.org Due to its high reactivity, LiAlH₄ reactions must be carried out in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (THF). semanticscholar.orgresearchgate.net

Bulky/Less Nucleophilic Reducing Agents: Diisobutylaluminum hydride (DIBAL-H) is a sterically hindered and electrophilic reducing agent. rsc.orgrsc.org This characteristic allows for the partial reduction of esters to aldehydes at low temperatures, typically -78 °C. rsc.org The reaction with this compound would be expected to yield thietan-3-yl aldehyde. The mechanism involves the coordination of the aluminum center to the carbonyl oxygen, which activates the ester towards hydride attack. A stable tetrahedral intermediate is formed at low temperatures, which does not collapse until aqueous workup, leading to the isolation of the aldehyde. rsc.orgresearchgate.net Careful control of reaction conditions is crucial to prevent over-reduction to the alcohol. rsc.orgresearchgate.net

Mild Reducing Agents: Sodium borohydride (NaBH₄) is a much milder reducing agent than LiAlH₄ and is generally not reactive enough to reduce esters under standard conditions. beilstein-journals.orgacs.orgwikipedia.org While it readily reduces aldehydes and ketones, its reaction with esters is typically very slow or nonexistent, allowing for the selective reduction of other carbonyl compounds in the presence of an ester like this compound. acs.org However, under specific conditions, such as in the presence of certain additives or at higher temperatures, NaBH₄ can be induced to reduce esters. researchgate.netyoutube.com

| Reducing Agent | Abbreviation | Reactivity with Esters | Expected Product from this compound | Typical Conditions |

|---|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ (LAH) | Strong; reduces to primary alcohol | 4-(thietan-3-yl)butan-1-ol | Anhydrous ether or THF |

| Diisobutylaluminum Hydride | DIBAL-H | Moderate; reduces to aldehyde | Thietan-3-yl aldehyde | Toluene, -78 °C, followed by aqueous workup |

| Sodium Borohydride | NaBH₄ | Weak; generally unreactive | No reaction (under standard conditions) | Methanol (B129727) or ethanol |

Amidation Reactions of Esters

The conversion of the ester group in this compound to an amide, known as aminolysis, involves the reaction with ammonia, a primary amine, or a secondary amine. This transformation typically requires forcing conditions or catalysis due to the relatively poor leaving group ability of the alkoxide.

Direct aminolysis of unactivated esters is often a challenging transformation requiring harsh conditions. researchgate.net However, various methods have been developed to facilitate this reaction. Base-promoted direct amidation is a common approach, utilizing strong bases to deprotonate the amine, thereby increasing its nucleophilicity. acs.org The reaction mechanism involves the nucleophilic addition of the amine to the ester carbonyl, forming a tetrahedral intermediate. Subsequent elimination of the thietan-3-olate leaving group yields the corresponding amide. rsc.org

To overcome the high activation energy, catalytic methods are often employed. Transition metal catalysts, such as those based on manganese, can facilitate the direct amidation of esters with a broad range of amines under milder conditions. nih.gov Organocatalyzed approaches have also been developed. Furthermore, novel methods using water as a green solvent, without the need for any catalyst or additives, have been reported for the direct amidation of esters, offering a more sustainable pathway. rsc.org

| Amidation Method | Typical Reagents/Catalysts | General Conditions | Applicability |

|---|---|---|---|

| Direct Aminolysis (Uncatalyzed) | Amine (e.g., RNH₂) | High temperature and pressure | Limited, often requires highly nucleophilic amines |

| Base-Promoted Amidation | Amine, Strong Base (e.g., n-BuLi, KOtBu) | Inert atmosphere, anhydrous solvents (e.g., THF) | Broad scope for various amines and esters |

| Transition Metal-Catalyzed Amidation | Amine, Mn(I) or Ni(0) complexes | Moderate temperatures, organic solvents | Good substrate scope, including less reactive amines |

| Sustainable Amidation | Amine, Water | Elevated temperatures (e.g., 110 °C) | Environmentally friendly, catalyst- and base-free |

Oxidative Transformations of the Thietane Sulfur Atom

The sulfur atom in the thietane ring of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (thietane-1-oxide) and sulfone (thietane-1,1-dioxide). The extent of oxidation can be controlled by the choice of the oxidizing agent and the stoichiometry of the reaction.

Formation of Sulfoxides: Selective oxidation to the sulfoxide can be achieved using one equivalent of a mild oxidizing agent. Common reagents for this transformation include hydrogen peroxide in acetic acid at room temperature, peracetic acid, or sodium periodate. researchgate.net For instance, the oxidation of 3-substituted thietanes with one equivalent of hydrogen peroxide has been shown to yield the corresponding thietane-1-oxide. researchgate.net The resulting sulfoxide introduces a chiral center at the sulfur atom, leading to the possibility of diastereomers (cis/trans isomers) depending on the orientation of the oxygen atom relative to the substituent at the 3-position. researchgate.net

Formation of Sulfones: Further oxidation of the sulfoxide or direct oxidation of the thietane with a stronger oxidizing agent or an excess of a milder one leads to the formation of the sulfone. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) with three equivalents, an excess of hydrogen peroxide at elevated temperatures, or potassium permanganate (B83412) are effective for this transformation. researchgate.netnih.gov The oxidation of thietan-3-ol derivatives to the corresponding 1,1-dioxides using m-CPBA is a well-established procedure. beilstein-journals.org The resulting thietane-1,1-dioxides are generally stable compounds. beilstein-journals.org

| Oxidizing Agent | Stoichiometry (equiv.) | Typical Product | Common Conditions |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | ~1-2 | Thietane-1-oxide (Sulfoxide) | Acetic acid, room temperature |

| Hydrogen Peroxide (H₂O₂) | Excess (~10) | Thietane-1,1-dioxide (Sulfone) | Acetic acid, reflux |

| Peracetic Acid | ~1 | Thietane-1-oxide (Sulfoxide) | Acetic acid, 30 °C |

| meta-Chloroperoxybenzoic acid (m-CPBA) | >2 | Thietane-1,1-dioxide (Sulfone) | CH₂Cl₂, 0 °C to room temperature |

| Potassium Permanganate (KMnO₄) | Excess | Thietane-1,1-dioxide (Sulfone) | Acetic acid |

Electrophilic Ring Expansion Reactions of Thietane Derivatives

The strained four-membered ring of thietane derivatives can undergo ring expansion to form larger, more stable five- or six-membered heterocyclic systems, such as tetrahydrothiophenes or thianes. These reactions are often initiated by an electrophilic attack on the sulfur atom.

Electrophilic ring expansion is a significant reaction pathway for thietanes. researchgate.net The reaction can be initiated by electrophiles such as carbenes or nitrenes. The process typically involves an initial electrophilic attack on the sulfur atom to form a sulfonium ylide. This is followed by a rearrangement, such as a Stevens-type rearrangement, where one of the carbon atoms adjacent to the sulfur migrates, leading to the expanded ring system. researchgate.net In the case of unsymmetrical thietanes, the migration of the more substituted vicinal carbon is often favored. researchgate.net

These ring expansion reactions provide a valuable synthetic route to larger sulfur-containing heterocycles from readily available thietane precursors. researchgate.net For example, photochemical reactions can also induce ring expansion, proceeding through a diradical pathway following the formation of an ylide. rsc.org

| Reaction Type | Initiating Species/Reagent | Intermediate | Product Ring System | Key Mechanistic Step |

|---|---|---|---|---|

| Carbene-induced Expansion | Carbene (e.g., from diazo compounds) | Sulfonium ylide | Tetrahydrothiophene derivative | Stevens-type rearrangement |

| Nitrene-induced Expansion | Nitrene | Sulfonium ylide | Thiazolidine derivative | Rearrangement |

| Photochemical Expansion | Light, carbene source | Sulfonium ylide, diradical | Thiolane (Tetrahydrothiophene) derivative | Diradical-mediated rearrangement |

Structural Analysis and Theoretical Chemistry Investigations

Conformational Analysis of the Four-Membered Thietane (B1214591) Ring

The thietane ring, a four-membered heterocycle containing a sulfur atom, is characterized by significant ring strain. researchgate.net This inherent strain influences its conformational behavior. Unlike cyclohexane, which can adopt a stable chair conformation, the thietane ring is puckered. researchgate.net The degree of puckering is a balance between angle strain and torsional strain. The dihedral angles within the ring, such as the C(2)SC(4)/C(2)C(3)C(4) and SC(2)C(3)/SC(4)C(3) angles, are key parameters in defining its conformation. researchgate.net For instance, in trans-2,2-diphenyl-3,4-dichlorothietane, these angles have been determined to be 150.1° and 149.9°, respectively, indicating a non-planar structure. researchgate.net

Quantum Chemical Calculations for Thietan-3-yl Butanoate (e.g., DFT Studies)

For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: Determine the most stable conformation of the puckered thietane ring and the orientation of the butanoate substituent.

Calculate spectroscopic properties: Predict NMR chemical shifts, vibrational frequencies (IR spectra), and electronic transitions, which can aid in the interpretation of experimental data.

Analyze electronic properties: Investigate the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential to understand the molecule's reactivity and intermolecular interactions. researchgate.net

Probe reaction mechanisms: Model potential reactions of this compound, such as hydrolysis of the ester group or reactions involving the thietane ring.

The insights gained from such calculations would be invaluable for a deeper understanding of the physicochemical properties of this compound.

Spectroscopic Characterization in Research Contexts

Spectroscopic techniques are indispensable for the structural elucidation of organic compounds. The following subsections detail the expected spectroscopic features of this compound based on data from related compounds.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential for structural confirmation.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the thietane ring and the butanoate chain. The chemical shifts and coupling patterns of the thietane ring protons would be particularly informative about the ring's conformation and the substituent's orientation.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| H-3 (on thietane ring) | 4.5 - 5.5 | Multiplet |

| H-2, H-4 (on thietane ring) | 2.5 - 3.5 | Multiplets |

| -CH₂- (next to C=O) | 2.2 - 2.5 | Triplet |

| -CH₂- (middle of chain) | 1.5 - 1.8 | Sextet |

| -CH₃ (terminal) | 0.8 - 1.0 | Triplet |

Note: Expected values are based on general chemical shift ranges for similar functional groups and may vary.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing information on the number of unique carbon environments.

| Carbon | Expected Chemical Shift (ppm) |

| C=O (ester) | 170 - 175 |

| C-3 (on thietane ring) | 65 - 75 |

| C-2, C-4 (on thietane ring) | 25 - 35 |

| -CH₂- (next to C=O) | 35 - 40 |

| -CH₂- (middle of chain) | 18 - 22 |

| -CH₃ (terminal) | 13 - 15 |

Note: Expected values are based on general chemical shift ranges for similar functional groups and may vary.

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (C₇H₁₂O₂S), the molecular weight is 160.23 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺˙) would be expected at m/z 160. The fragmentation pattern would likely involve cleavage of the ester group and fragmentation of the thietane ring. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and McLafferty rearrangement if a gamma-hydrogen is available. libretexts.org

Expected Key Fragments:

| m/z | Possible Fragment Ion | Notes |

| 160 | [C₇H₁₂O₂S]⁺˙ | Molecular Ion |

| 117 | [M - C₃H₇]⁺ | Loss of propyl group |

| 85 | [C₄H₅S]⁺ | Fragment from thietane ring after ester cleavage |

| 71 | [C₄H₇O]⁺ | Butanoyl cation |

| 43 | [C₃H₇]⁺ | Propyl cation |

Note: The fragmentation pattern can be complex and these are only some of the plausible fragments.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl group of the ester.

Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | Stretch | 1735 - 1750 (strong) |

| C-O (ester) | Stretch | 1150 - 1250 (strong) |

| C-H (alkane) | Stretch | 2850 - 3000 (medium) |

| C-S | Stretch | 600 - 800 (weak to medium) |

The presence of these characteristic bands would provide strong evidence for the structure of this compound.

X-ray Crystallography of Thietane-Containing Analogues

X-ray crystallography provides the most definitive structural information for crystalline compounds, including precise bond lengths, bond angles, and conformational details. While a crystal structure for this compound itself is not available in the searched literature, X-ray diffraction studies on other thietane derivatives have been reported. researchgate.net For example, the crystal structure of trans-2,2-diphenyl-3,4-dichlorothietane has been determined, revealing the puckered nature of the thietane ring. researchgate.net

The study of such analogues provides valuable benchmark data for understanding the fundamental geometry of the thietane ring system. The bond lengths and angles determined from these studies can be used to validate and refine the results of theoretical calculations on this compound. Furthermore, analysis of the crystal packing in these analogues can offer insights into the types of intermolecular interactions, such as C-H···O or C-H···S hydrogen bonds, that might be present in the solid state of this compound.

Derivatives and Advanced Research Applications of Thietane Esters

Exploration of Biological Activities of Thietane (B1214591) Derivatives (Focus on molecular mechanisms and structure-activity relationships, not clinical outcomes)

Thietane Derivatives in Medicinal Chemistry Scaffold Development

The thietane ring is increasingly recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net Its inherent properties, such as high polarity, distinct three-dimensionality, and low molecular weight, make it an attractive component for designing novel bioactive agents. researchgate.net Unlike flat aromatic rings, the puckered nature of the thietane ring allows for the precise spatial orientation of substituents, which can lead to improved interactions with biological targets. A growing number of reports indicate that this four-membered heterocycle provides significant opportunities in analog design and is often used for isosteric replacements of other chemical groups to enhance a molecule's pharmacological profile. nih.goveurekaselect.com

Thietane derivatives have been incorporated into a variety of compounds with demonstrated biological relevance. Notable examples include thia-analogue thietanose nucleosides, which have shown potential antiviral activities (anti-HIV and HSV), and D-ring-modified thia derivatives of taxoids, which are investigated for their anticancer properties. nih.govresearchgate.net The utility of the thietane scaffold stems from its ability to modulate key physicochemical properties of a drug candidate, as summarized in the table below.

| Property | Contribution of the Thietane Scaffold |

| Solubility | The polar sulfur atom can improve aqueous solubility, a critical factor for drug absorption and distribution. |

| Metabolic Stability | The strained ring can influence metabolic pathways, sometimes leading to more stable compounds compared to more common acyclic analogues. |

| Binding Affinity | The defined three-dimensional structure allows for optimized ligand-receptor interactions by positioning functional groups in precise spatial arrangements. researchgate.net |

| Lipophilicity | Incorporation of the thietane ring can fine-tune the lipophilicity of a molecule, affecting its ability to cross cell membranes. |

| Novelty | As a less-explored scaffold, it provides access to novel chemical space, offering opportunities for new intellectual property. nih.gov |

Thietane Esters as Key Intermediates in Complex Molecule Synthesis

Thietanes and their functionalized derivatives, including esters like Thietan-3-yl butanoate, are valuable intermediates and versatile building blocks in organic synthesis. researchgate.netnih.gov The ring strain of the four-membered thiaheterocycle makes it susceptible to controlled ring-opening reactions, providing pathways to more complex sulfur-containing acyclic and heterocyclic compounds. nih.gov

The synthesis of thietane esters typically begins with the corresponding alcohol, thietan-3-ol (B1346918). Several synthetic routes to thietan-3-ols have been developed. One common method involves the reaction of 2-(1-haloalkyl)oxiranes with a sulfur nucleophile like hydrogen sulfide (B99878). nih.gov In this process, the hydrogensulfide anion attacks the oxirane ring, leading to a mercaptoalkanolate intermediate that subsequently cyclizes to form the thietan-3-ol. nih.gov This alcohol can then be readily esterified to produce compounds such as this compound.

The role of thietanes as key intermediates is exemplified in the total synthesis of natural products. For instance, a spirothietane-quinolizidine served as a crucial intermediate in the synthesis of Nuphar sesquiterpene thioalkaloids. nih.gov This demonstrates how the thietane framework can be strategically incorporated and later transformed to construct significantly more complex molecular architectures.

| Thietane Intermediate | Synthetic Application | Reference Compound(s) |

| Thietan-3-ol | Precursor for esters and other functionalized derivatives. | 3-Aminothietane-3-carboxylic acid (NMDA receptor modulator) nih.gov |

| Spirothietane-quinolizidine | Key intermediate in the total synthesis of natural products. | Nuphar sesquiterpene thioalkaloids nih.gov |

| Iodomethyloxirane Derivative | Used to construct a thietane ring for D-ring modification of taxoids. | Deoxythiataxoid (anticancer research) nih.gov |

| Dimesylate-derived Thietane | Intermediate for the synthesis of thietanose nucleosides. | Thietanose Nucleosides (antiviral research) beilstein-journals.org |

Design and Synthesis of Spirocyclic Systems Incorporating Thietanes

Spirocyclic systems, where two rings share a single atom, are of great interest in medicinal chemistry because they introduce a high degree of three-dimensionality and structural rigidity. Incorporating a thietane ring into a spirocyclic framework is a powerful strategy for creating novel molecular scaffolds with precise conformational control. researchgate.net

The synthesis of thietane-containing spirocycles often involves intramolecular cyclization strategies. For example, the synthesis of thietane-containing spironucleosides, which are sulfur analogues of the antiviral drug oxetanocin A, has been reported. nih.govresearchgate.net In one approach, a key intermediate spiro acetal is converted into a dimesylated nucleoside. beilstein-journals.org Subsequent deprotection and treatment with a base like DBU induces an intramolecular displacement, where a newly formed thiol attacks a mesylate group to form the spiro-fused thietane ring. beilstein-journals.org

Another documented synthesis is that of 6-amino-2-thiaspiro[3.3]heptane hydrochloride. nih.gov These synthetic methods provide access to novel and conformationally constrained structures that can be explored for various therapeutic applications. The development of 2-spirothietane nucleosides for potential antiviral use further highlights the importance of this structural motif. nih.gov

| Spirocyclic System | Synthetic Strategy | Key Features |

| Thietane-fused Nucleosides | Intramolecular displacement of dimesylated thiols. beilstein-journals.org | Introduces a rigid thietane ring fused to a nucleoside core, explored for antiviral activity. beilstein-journals.org |

| Spirothietane-quinolizidine | Mesylation and double displacement with sodium sulfide. nih.gov | Creates a spirocyclic junction between a thietane and a quinolizidine ring system. nih.gov |

| 2-Spirocyclic Uridines | Intramolecular cyclization following mercury-mediated deprotection. nih.gov | Substitution of an oxetane with a thietane in a spirocyclic nucleoside to extend its antiviral spectrum. nih.gov |

| Thietane-containing Spironucleoside | Reaction of a dimesylate with potassium thioacetate (KSAc) followed by intramolecular SN2 displacement. researchgate.net | A two-step displacement sequence to efficiently construct the spirothietane ring. beilstein-journals.org |

Analytical Methodologies for Thietan 3 Yl Butanoate Research

Chromatographic Separation Techniques

Chromatography is indispensable for the analysis of Thietan-3-yl butanoate, allowing for the separation of the target molecule from starting materials, byproducts, and impurities. Gas chromatography (GC), high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC) each serve specific roles in the analytical workflow.

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas chromatography is a powerful tool for assessing the purity of volatile compounds like this compound. Due to its sulfur content and ester functionality, specific GC setups can be optimized for its detection and quantification. The technique is widely used to monitor the progress of esterification reactions by measuring the depletion of reactants and the formation of the ester product over time researchgate.netwpmucdn.comjuniata.edu.

Research Findings: In the analysis of sulfur-containing flavor compounds, GC is often coupled with a sulfur-selective detector, such as a Pulsed Flame Photometric Detector (PFPD) or a Sulfur Chemiluminescence Detector (SCD), in parallel with a mass spectrometer (MS) ingenieria-analitica.comchromatographyonline.comtandfonline.comshimadzu.com. This dual-detector setup is highly effective because standard detectors like Flame Ionization Detectors (FID) or MS can struggle to detect trace-level sulfur compounds that may be co-eluting with more abundant species in a complex mixture ingenieria-analitica.comchromatographyonline.com. The sulfur-selective detector provides a clear chromatogram showing only sulfur-containing molecules, while the MS aids in structural identification.

For reaction monitoring, such as the esterification to produce this compound, GC analysis can track the concentration of the starting materials (e.g., thietan-3-ol (B1346918) and butanoyl chloride) and the appearance of the final product. Samples are taken from the reaction mixture at various time points, derivatized if necessary, and injected into the GC. The peak areas in the resulting chromatogram are used to determine the relative concentrations of each component, allowing for the calculation of reaction conversion and yield wpmucdn.comaip.org. Esterification can be a solution for reducing the polarity and activity of compounds, which improves their detection by GC gcms.cz.

Table 1: Illustrative GC Parameters for Analysis of Sulfur-Containing Esters

| Parameter | Setting | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-5ms, HP-5) | Provides high-resolution separation of volatile compounds. |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min | Separates compounds based on boiling point and polarity. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry analytes through the column. |

| Detector(s) | FID, MS, and/or PFPD/SCD | FID for general quantification, MS for identification, and PFPD/SCD for selective sulfur detection. |

| Split Ratio | 50:1 | Prevents column overloading with concentrated samples. |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for less volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC is the most common method for quantitative analysis, allowing for accurate determination of its concentration in various matrices.

Research Findings: The analysis of esters and thioesters by HPLC has been well-documented nih.govacs.org. A typical setup involves a C18 reversed-phase column, which separates compounds based on their hydrophobicity sielc.commdpi.com. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) sielc.commdpi.com. Detection is commonly achieved using an ultraviolet (UV) detector, as the ester carbonyl group possesses a chromophore that absorbs UV light, typically at wavelengths around 210-220 nm aurigeneservices.com. For compounds lacking a strong chromophore, derivatization with a UV-active agent can be employed nih.gov.

Quantitative analysis relies on creating a calibration curve from standard solutions of known concentrations. The peak area of this compound in a sample chromatogram is then compared against this curve to determine its exact concentration. This method provides high accuracy and precision, making it suitable for final product quantification and stability studies aurigeneservices.com. The technique has been successfully used to determine thiols and disulfides in various samples murdoch.edu.auresearchgate.net.

Table 2: Typical HPLC Conditions for Butanoate Ester Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for separating moderately polar to nonpolar organic molecules. |

| Mobile Phase | Acetonitrile:Water gradient | Allows for the elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Provides optimal separation efficiency and reasonable run times. |

| Column Temp. | 30-40 °C | Ensures reproducible retention times by controlling viscosity. |

| Detector | UV/PDA at 210 nm | Detects the ester carbonyl group for quantification. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Thin-Layer Chromatography (TLC) for Reaction Progress and Screening

Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and straightforward method used for qualitative monitoring of chemical reactions and for quickly screening separation conditions chemistryhall.comwikipedia.orglibretexts.org. It is an essential tool in synthetic organic chemistry for tracking the conversion of reactants to products.

Research Findings: In the synthesis of this compound, TLC can be used to visualize the disappearance of the starting materials and the appearance of the product spot wikipedia.orglibretexts.org. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), alongside spots of the pure starting materials for reference libretexts.org. The plate is then developed in a chamber containing a suitable solvent system (eluent) wikipedia.org. The choice of eluent is crucial; it is selected to achieve a clear separation between the reactant and product spots, with retention factor (Rf) values ideally between 0.2 and 0.8 chemistryhall.com.

Because many organic compounds, including thietane (B1214591) derivatives, are not colored, visualization requires specific techniques. The most common method is using a UV lamp, under which compounds with UV-active functional groups will appear as dark spots on a fluorescent background wikipedia.org. For compounds that are not UV-active, staining with a chemical reagent is necessary. Reagents like potassium permanganate (B83412) or vanillin (B372448) are effective for general visualization, while specific stains can be used for sulfur-containing compounds nih.govdpi.qld.gov.auaga-analytical.com.pl. By observing the relative intensity of the spots, a chemist can quickly assess the progress of the reaction before committing to more time-consuming analysis by GC or HPLC researchgate.net.

Table 3: TLC System for Monitoring Thietane Ester Synthesis

| Component | Description | Purpose |

|---|---|---|

| Stationary Phase | Silica Gel 60 F254 plates | A polar adsorbent suitable for separating moderately polar organic compounds. The F254 indicator allows for UV visualization. |

| Mobile Phase | Hexane:Ethyl Acetate (B1210297) (e.g., 4:1 v/v) | A common nonpolar/polar solvent mixture. The ratio is optimized to achieve good separation. |

| Application | Glass capillary spotter | Used to apply small, concentrated spots of the reaction mixture and standards to the baseline of the plate. |

| Visualization | 1. UV light (254 nm) 2. Potassium Permanganate stain | 1. Nondestructive method for UV-active compounds. 2. Destructive stain that reacts with most organic compounds, appearing as yellow/brown spots on a purple background. |

Future Perspectives and Emerging Research Directions

Development of Highly Enantioselective and Diastereoselective Syntheses

The synthesis of thietanes, four-membered rings containing a sulfur atom, has evolved significantly, with various methods available for constructing the thietane (B1214591) backbone. nih.govbeilstein-journals.org These methods include nucleophilic thioetherifications, photochemical [2+2] cycloadditions, ring expansions and contractions, and other cyclization strategies. nih.govbeilstein-journals.org However, a primary challenge and a key future direction is the development of highly stereocontrolled syntheses to produce enantiomerically pure and diastereomerically specific thietane esters like "Thietan-3-yl butanoate."

Current synthetic strategies often result in racemic mixtures or lack precise control over the spatial arrangement of substituents on the thietane ring. Future research will likely focus on the following areas:

Chiral Catalysis: The use of chiral catalysts, such as chiral N-heterocyclic carbenes (NHCs), in reactions like the Stetter reaction could enable the enantioselective synthesis of 1,4-dicarbonyl compounds which can be precursors to chiral thietanes. researchgate.net The development of catalysts specifically designed for thietane ring formation will be crucial.

Asymmetric [2+2] Cycloadditions: Photochemical [2+2] cycloadditions, known as the thia-Paternò–Büchi reaction, are a powerful tool for creating thietane rings. beilstein-journals.orgresearchgate.net Future work will likely involve the use of chiral photosensitizers or auxiliaries to induce facial selectivity in the cycloaddition, leading to enantioenriched products.

Kinetic Resolution: Developing enzymatic or chemical kinetic resolution processes to separate racemic mixtures of thietane esters will be another important avenue. This could involve enzymes that selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer in high purity.

Starting from Chiral Precursors: The synthesis of chiral thietanes from readily available chiral starting materials, such as chiral oxiranes or thiiranes, is a promising strategy. tandfonline.com For instance, chiral thiirane-2-methanol has been used to synthesize chiral thietanes under Mitsunobu conditions. nih.govbeilstein-journals.org

Below is a table summarizing potential stereoselective synthetic approaches:

| Synthetic Approach | Description | Key Challenges |

|---|---|---|

| Asymmetric Catalysis | Employment of chiral catalysts (e.g., metal complexes, organocatalysts) to induce stereoselectivity in ring-forming reactions. | Designing catalysts with high turnover numbers and excellent enantioselectivity specifically for thietane synthesis. |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials derived from natural sources (e.g., amino acids, sugars) to construct the thietane ring. beilstein-journals.org | Limited availability of suitable chiral precursors for diverse thietane structures. |

| Diastereoselective Cycloadditions | Controlling the diastereoselectivity of [2+2] photochemical cycloadditions by using chiral auxiliaries or substrates. beilstein-journals.org | Achieving high diastereoselectivity and facile removal of the chiral auxiliary. |

| Enzymatic Resolutions | Using enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. | Finding or engineering enzymes with high specificity and efficiency for thietane esters. |

Exploration of Novel Catalytic Systems for Thietane Ester Transformations

The strained four-membered ring of thietanes makes them susceptible to ring-opening reactions, providing a gateway to a variety of sulfur-containing molecules. youtube.com Future research will focus on discovering and developing novel catalytic systems that can control the regioselectivity and stereoselectivity of these transformations.

Key areas of exploration include:

Transition Metal Catalysis: Catalysts based on metals like palladium, nickel, and gold have shown utility in the synthesis and transformation of related heterocyclic compounds. mdpi.com Future work will likely explore the use of these metals to catalyze cross-coupling, ring-expansion, and ring-opening reactions of thietane esters. For example, ruthenium pincer complexes have been effective in the dehydrogenative synthesis of thioesters and could be adapted for thietane ester chemistry. elsevierpure.com

Photoredox Catalysis: The use of light-absorbing catalysts to initiate reactions offers mild and selective synthetic routes. Photoredox catalysis could be employed for the functionalization of the thietane ring or to mediate ring-opening reactions under controlled conditions.

Biocatalysis: Enzymes offer unparalleled selectivity and can operate under mild conditions. The discovery or engineering of enzymes that can specifically recognize and transform thietane esters would open up new avenues for their application in medicinal chemistry and biotechnology.

Lewis Acid Catalysis: Lewis acids can activate the thietane ring towards nucleophilic attack. nih.gov The development of chiral Lewis acids could enable enantioselective ring-opening reactions, providing access to chiral sulfur-containing building blocks.

The following table outlines potential catalytic systems and their applications:

| Catalytic System | Potential Transformation of Thietane Esters | Anticipated Advantages |

|---|---|---|

| Palladium/Nickel Catalysis | Cross-coupling reactions to introduce new substituents onto the thietane ring. | High functional group tolerance and well-established reactivity. mdpi.com |

| Gold/Silver Catalysis | Catalyzing ring-expansion or cycloisomerization reactions. mdpi.com | Unique reactivity profiles with π-systems. |

| Ruthenium Pincer Complexes | Dehydrogenative coupling or hydrogenation reactions involving the ester functionality. elsevierpure.com | High efficiency and selectivity in (de)hydrogenation processes. |

| Enzymes (e.g., Hydrolases, Oxidoreductases) | Enantioselective hydrolysis of the ester or oxidation of the sulfur atom. | High stereoselectivity and environmentally benign reaction conditions. |

Advanced Computational Modeling for Predicting Reactivity and Designing New Molecules

Computational chemistry is becoming an indispensable tool in modern chemical research. compchem.nl For thietane ester chemistry, advanced computational modeling will play a crucial role in predicting reactivity, understanding reaction mechanisms, and designing novel molecules with desired properties.

Key applications of computational modeling in this field include:

Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic structure and geometry of thietane esters and their transition states in various reactions. researchgate.netnih.gov This allows for the prediction of reaction pathways, activation energies, and the influence of substituents on reactivity. researchgate.netnih.gov Such studies can elucidate mechanisms, for example, in the cycloreversion of thietane radical cations. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of thietane esters and their interactions with catalysts or biological macromolecules. This can be particularly useful in understanding enzyme-substrate interactions and in the design of enzyme inhibitors.

Machine Learning (ML) and Artificial Intelligence (AI): ML and AI models can be trained on existing experimental and computational data to predict the outcomes of reactions, optimize reaction conditions, and even propose novel molecular structures with desired properties. mit.edu This approach can accelerate the discovery of new catalysts and thietane-based compounds. mit.edu

The table below highlights the role of different computational methods:

| Computational Method | Application in Thietane Ester Chemistry | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic properties, reaction energies, and transition state structures. mdpi.comnih.gov | A deeper understanding of reaction mechanisms and prediction of reactivity. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of thietane esters in different environments (e.g., solution, enzyme active site). | Insights into conformational preferences and intermolecular interactions. |

| Machine Learning (ML) | Predicting reaction outcomes and identifying optimal reaction parameters based on large datasets. mit.edu | Accelerated discovery of new reactions and optimization of synthetic routes. mit.edu |

Integration of Thietane Ester Chemistry with Supramolecular and Materials Science

The unique structural and electronic properties of the thietane ring make it an attractive building block for the construction of novel supramolecular assemblies and functional materials. researchgate.net The ester functionality in "this compound" provides a handle for further modification and incorporation into larger systems.

Future research in this area may focus on:

Polymer Chemistry: The ring-opening polymerization of thietane esters, potentially initiated by novel catalysts, could lead to the synthesis of new sulfur-containing polymers with interesting optical, thermal, and mechanical properties.

Liquid Crystals: The rigid, non-planar structure of the thietane ring could be exploited in the design of new liquid crystalline materials. tandfonline.com The ester group allows for the attachment of mesogenic units.

Self-Assembling Systems: The incorporation of thietane esters into molecules designed for self-assembly could lead to the formation of gels, vesicles, or other nanostructures. The sulfur atom can participate in non-covalent interactions, such as chalcogen bonding, which can direct the self-assembly process.

Responsive Materials: The reactivity of the thietane ring could be used to create responsive materials that change their properties in response to external stimuli such as light, heat, or chemical agents. For example, a material containing thietane esters could be designed to degrade or change its fluorescence upon ring-opening.

The following table summarizes potential applications in supramolecular and materials science:

| Application Area | Role of Thietane Ester | Potential Properties and Functionalities |

|---|---|---|

| Sulfur-Containing Polymers | Monomer for ring-opening polymerization. | High refractive index, thermal stability, and unique dielectric properties. |

| Liquid Crystals | Core scaffold for the attachment of mesogenic groups. tandfonline.com | Novel mesophase behavior and electro-optical properties. |

| Supramolecular Gels | Gelling agent in organic solvents or water through self-assembly. whiterose.ac.uk | Stimuli-responsive and self-healing materials. whiterose.ac.uk |

| Functional Surfaces | Component of self-assembled monolayers (SAMs) on metal surfaces. | Modified surface properties, such as wettability and adhesion. |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Thietan-3-yl butanoate, and how can its purity be validated?

- Methodology : Synthesis typically involves esterification of thietan-3-ol with butanoic acid derivatives under acidic or enzymatic catalysis. Purification methods like column chromatography or distillation are critical. Structural validation employs nuclear magnetic resonance (NMR) for functional group identification and X-ray crystallography for stereochemical confirmation .

Q. What analytical techniques are recommended for characterizing this compound in biological matrices?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) are optimal for detecting trace amounts in complex samples. Isotopic labeling (e.g., ¹³C or ²H) can track metabolic incorporation, while Fourier-transform infrared spectroscopy (FTIR) identifies ester bond stability .

Q. How does this compound participate in core metabolic pathways such as β-oxidation or the tricarboxylic acid (TCA) cycle?

- Methodology : Use in vitro cell cultures (e.g., hepatocytes or cancer cell lines) with radiolabeled this compound to trace metabolic flux. Enzymatic assays (e.g., acyl-CoA synthetase activity) and metabolomics profiling (via LC-MS) can quantify pathway intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s role in cancer biology (e.g., tumor suppression vs. proliferation)?

- Methodology : Conduct meta-analyses of transcriptomic and metabolomic datasets (e.g., TCGA or GEO) to identify context-dependent effects. Compare in vitro (2D/3D tumor models) and in vivo (xenograft mice) responses, adjusting variables like dosage, administration timing, and tumor microenvironment .

Q. What experimental designs are suitable for studying this compound’s interaction with gut microbiota-derived metabolites?

- Methodology : Integrate gnotobiotic mouse models with fecal microbiota transplantation (FMT) from donors with defined butanoate metabolism profiles. Combine PICRUSt2 for functional pathway prediction and qRT-PCR to validate key genes (e.g., bdhB, gctB) .

Q. How can global sensitivity analysis (GSA) optimize this compound’s metabolic flux models in diseased vs. healthy systems?

- Methodology : Develop kinetic models using software like COPASI or MATLAB. Apply Monte Carlo-based GSA to identify rate-limiting enzymes (e.g., butyrate kinase) and perturb parameters (e.g., pH, cofactor availability) to simulate pathological conditions .

Q. What strategies address the "butyrate paradox" when studying this compound’s dual roles in cellular homeostasis and stress?

- Methodology : Use organoid models to mimic tissue-specific responses. Employ single-cell RNA sequencing (scRNA-seq) to resolve heterogeneous cell populations and CRISPR-Cas9 knockouts to test hypotheses on butyrate transporters (e.g., SLC5A8) .

Methodological Considerations

- Data Contradiction Analysis : For conflicting results (e.g., pro-/anti-tumor effects), apply Bradford Hill criteria to assess causality, including dose-response gradients and biological plausibility .

- Experimental Validation : Prioritize orthogonal assays (e.g., Western blotting alongside metabolomics) to confirm findings and mitigate technical variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.